3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole
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Overview
Description
The compound “3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole” is a complex organic molecule. It contains a pyrrolidinyl group, which is a five-membered ring with one nitrogen atom . It also contains a 2-fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . The sulfonyl group (SO2) is a common functional group in organic chemistry . The isoxazole ring is a five-membered ring containing two heteroatoms, one of which is an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like fluorosulfonylation and the use of pyrrolidine as a versatile scaffold .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be confirmed using techniques such as FTIR, NMR, and MS spectroscopies .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, sulfonyl fluorides have found applications in organic synthesis and can be produced via direct fluorosulfonylation with fluorosulfonyl radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Techniques such as X-ray diffraction and DFT calculations can be used to analyze these properties .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The presence of a pyrrolidine ring in its structure suggests that it may interact with its targets in a manner similar to other pyrrolidine-based compounds . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have been shown to offer better in vitro potency and ER profile .
Biochemical Pathways
It is known that compounds with similar structures can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and chemical formula , can provide some insights into its potential pharmacokinetic behavior.
Result of Action
It is known that compounds with similar structures can have a variety of effects, depending on their specific targets and mode of action .
Properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-10-9-12(16-20-10)13-6-4-8-17(13)21(18,19)14-7-3-2-5-11(14)15/h2-3,5,7,9,13H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLUOACCAHMVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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